molecular formula C49H70N16O13S2 B1665770 Ala-argipressin CAS No. 115699-79-1

Ala-argipressin

Cat. No. B1665770
M. Wt: 1155.3 g/mol
InChI Key: LYCXWXBJDHHYTF-ARTPIOIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argipressin, ala(10)- is a Decapeptide;  differs from argipressin in the addition of an N-terminal Ala-residue.

Scientific Research Applications

Therapeutic Effects in Periodontal Diseases

Alpha lipoic acid (ALA) has shown promise in the treatment of periodontal diseases. A study by Akman et al. (2013) demonstrated that ALA, in combination with vitamin C, can have therapeutic effects on inhibition of alveolar bone resorption and periodontal tissue destruction. This suggests its potential use in periodontal therapy.

Role in Inflammatory Regulation

ALA's anti-inflammatory properties are notable, especially in the context of periodontal inflammation. Ishii et al. (2017) studied its effects on human gingival fibroblasts stimulated with lipopolysaccharide. They found that pre-administration of ALA regulated the secretion of inflammatory cytokines, suggesting its role in controlling periodontal tissue inflammation.

Effects on Renal Function

The renal effects of Ala-Gly-[Arg8]-vasopressin were explored by Chan & Smith (1980). They synthesized this neurohypophyseal hormone analogue and found that it caused diuresis and natriuresis without significantly changing arterial blood pressure. This indicates a direct effect on renal tubular transport of electrolytes.

Transport Mechanisms in Intestinal and Renal Cells

Delta-aminolevulinic acid (ALA) is also known for its efficient absorption in the intestine and reabsorption in renal tubules. Döring et al. (1998) demonstrated that intestinal and renal apical peptide transporters facilitate ALA's entry into epithelial cells, offering insights into its transmembrane transport mechanisms.

Influence on Neurogenic Differentiation Gene Expression

AEDG peptide, comprising Ala-Glu-Asp-Gly, has been shown to stimulate gene expression and protein synthesis during neurogenesis. Khavinson et al. (2020) found that AEDG peptide increased the synthesis of neurogenic differentiation markers in human stem cells, suggesting a possible epigenetic mechanism in regulating neuronal differentiation.

Improvement in Diabetic Complications

Studies have shown that ALA can ameliorate symptoms and complications associated with diabetes. For instance, Hong et al. (2010) found that ALA, in combination with an angiotensin II receptor blocker, reduced markers of oxidative stress, inflammation, and endothelial cell injury in diabetic patients.

Therapeutic Potential in Other Conditions

ALA's therapeutic potential extends beyond diabetic complications. Anikin et al. (2019) discussed its promise in neurology and psychiatry, particularly for the treatment of polyneuropathy and depressive states.

properties

CAS RN

115699-79-1

Product Name

Ala-argipressin

Molecular Formula

C49H70N16O13S2

Molecular Weight

1155.3 g/mol

IUPAC Name

N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-19-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H70N16O13S2/c1-25(50)40(70)63-34-23-79-80-24-35(48(78)65-18-6-10-36(65)47(77)59-29(9-5-17-56-49(54)55)41(71)57-22-39(53)69)64-45(75)33(21-38(52)68)62-42(72)30(15-16-37(51)67)58-43(73)31(19-26-7-3-2-4-8-26)60-44(74)32(61-46(34)76)20-27-11-13-28(66)14-12-27/h2-4,7-8,11-14,25,29-36,66H,5-6,9-10,15-24,50H2,1H3,(H2,51,67)(H2,52,68)(H2,53,69)(H,57,71)(H,58,73)(H,59,77)(H,60,74)(H,61,76)(H,62,72)(H,63,70)(H,64,75)(H4,54,55,56)/t25-,29-,30-,31-,32-,33-,34-,35-,36?/m0/s1

InChI Key

LYCXWXBJDHHYTF-ARTPIOIJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N

SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N

Canonical SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

ACYFQNCPRG

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10-Ala-argipressin
10-ALA-AVP
Ala-Arg(8)-vasopressin
Ala-argipressin
arginine vasopressin, Ala(10)-
argipressin, Ala(10)-
argipressin, Ala-
argipressin, alanine(10)-
argipressin, alanine-

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ala-argipressin
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Reactant of Route 6
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